Cas no 1602332-05-7 (INDEX NAME NOT YET ASSIGNED)

INDEX NAME NOT YET ASSIGNED 化学的及び物理的性質
名前と識別子
-
- ethyl 3-(1-methoxyethyl)-3-methyl-2-propyloxirane-2-carboxylate
- 1602332-05-7
- EN300-699956
- INDEX NAME NOT YET ASSIGNED
-
- インチ: 1S/C12H22O4/c1-6-8-12(10(13)15-7-2)11(4,16-12)9(3)14-5/h9H,6-8H2,1-5H3
- InChIKey: FPMUEGXJWTYYCS-UHFFFAOYSA-N
- ほほえんだ: O1C(C(=O)OCC)(CCC)C1(C)C(C)OC
計算された属性
- せいみつぶんしりょう: 230.15180918g/mol
- どういたいしつりょう: 230.15180918g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 7
- 複雑さ: 266
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 3
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 48.1Ų
じっけんとくせい
- 密度みつど: 1.010±0.06 g/cm3(Predicted)
- ふってん: 262.6±20.0 °C(Predicted)
INDEX NAME NOT YET ASSIGNED 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-699956-0.1g |
ethyl 3-(1-methoxyethyl)-3-methyl-2-propyloxirane-2-carboxylate |
1602332-05-7 | 0.1g |
$892.0 | 2023-03-10 | ||
Enamine | EN300-699956-5.0g |
ethyl 3-(1-methoxyethyl)-3-methyl-2-propyloxirane-2-carboxylate |
1602332-05-7 | 5.0g |
$2940.0 | 2023-03-10 | ||
Enamine | EN300-699956-10.0g |
ethyl 3-(1-methoxyethyl)-3-methyl-2-propyloxirane-2-carboxylate |
1602332-05-7 | 10.0g |
$4360.0 | 2023-03-10 | ||
Enamine | EN300-699956-0.5g |
ethyl 3-(1-methoxyethyl)-3-methyl-2-propyloxirane-2-carboxylate |
1602332-05-7 | 0.5g |
$974.0 | 2023-03-10 | ||
Enamine | EN300-699956-0.25g |
ethyl 3-(1-methoxyethyl)-3-methyl-2-propyloxirane-2-carboxylate |
1602332-05-7 | 0.25g |
$933.0 | 2023-03-10 | ||
Enamine | EN300-699956-0.05g |
ethyl 3-(1-methoxyethyl)-3-methyl-2-propyloxirane-2-carboxylate |
1602332-05-7 | 0.05g |
$851.0 | 2023-03-10 | ||
Enamine | EN300-699956-1.0g |
ethyl 3-(1-methoxyethyl)-3-methyl-2-propyloxirane-2-carboxylate |
1602332-05-7 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-699956-2.5g |
ethyl 3-(1-methoxyethyl)-3-methyl-2-propyloxirane-2-carboxylate |
1602332-05-7 | 2.5g |
$1988.0 | 2023-03-10 |
INDEX NAME NOT YET ASSIGNED 関連文献
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1. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
-
Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
-
Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437
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4. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
-
Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
-
Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
-
Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
-
8. 3D in vitro co-culture disc for spatiotemporal image analysis of cancer–stromal cell interaction†Haruko Takahashi,Yutaka Kikuchi Biomater. Sci., 2021,9, 4448-4458
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
INDEX NAME NOT YET ASSIGNEDに関する追加情報
Introduction to Compound with CAS No. 1602332-05-7 and Product Name: INDEX NAME NOT YET ASSIGNED
The compound with the CAS number 1602332-05-7 is a subject of significant interest in the field of chemical and biomedical research. Despite the current absence of an official product name, this compound has garnered attention due to its unique chemical properties and potential applications in various scientific domains. This introduction aims to provide a comprehensive overview of the compound, its structural characteristics, and its relevance to recent advancements in research.
The molecular structure of the compound with CAS no. 1602332-05-7 exhibits a complex arrangement of atoms that contributes to its distinctive chemical behavior. Through spectroscopic and crystallographic analyses, researchers have identified key functional groups that play a crucial role in its reactivity and interaction with biological systems. These insights have been instrumental in understanding its potential as a tool in drug discovery and material science.
In recent years, there has been a growing interest in exploring novel compounds for their therapeutic potential. The compound under discussion has shown promise in preliminary studies as a modulator of cellular pathways involved in inflammation and immune response. Specifically, its ability to interact with specific receptors has been highlighted in vitro, suggesting a possible role in developing treatments for autoimmune disorders. This aligns with broader trends in pharmaceutical research, where targeting intricate biological mechanisms is key to creating effective interventions.
One of the most compelling aspects of the compound is its structural similarity to known bioactive molecules. This feature allows researchers to leverage existing knowledge about similar compounds, facilitating faster development of new drugs. Additionally, computational modeling has been employed to predict how the compound might behave within complex biological environments. These simulations have provided valuable insights into its potential efficacy and safety profiles, which are critical considerations in drug development.
The synthesis of the compound with CAS no. 1602332-05-7 represents a significant achievement in synthetic chemistry. The multi-step process involves sophisticated reactions that highlight the ingenuity of modern chemical methodologies. Researchers have utilized advanced techniques such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions to construct its intricate framework. This level of synthetic precision underscores the compound's importance as a model system for studying molecular architecture and reactivity.
From a regulatory perspective, the lack of an assigned product name does not diminish the scientific rigor behind its development. The compound is being evaluated under strict guidelines to ensure compliance with international standards for safety and efficacy. Collaborative efforts between academic institutions and pharmaceutical companies are underway to further refine its applications. These partnerships are essential for translating laboratory findings into tangible benefits for patients worldwide.
The future prospects for the compound with CAS no. 1602332-05-7 are bright, particularly as more data becomes available from ongoing clinical trials and basic research studies. Its potential applications extend beyond traditional pharmaceuticals into areas such as agrochemicals and specialty chemicals, where novel molecular entities can drive innovation. As our understanding of complex biological systems continues to evolve, compounds like this one will play an increasingly vital role in addressing global health challenges.
In conclusion, the compound with CAS no. 1602332-05-7, despite currently lacking an official product name, represents a significant advancement in chemical research. Its unique properties and potential applications make it a cornerstone of current investigations into therapeutic interventions and material science innovations. As research progresses, it is expected that this compound will continue to inspire new discoveries and contribute meaningfully to scientific progress across multiple disciplines.
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